8-Azabicyclo[5.1.0]octane

Catalog No.
S752499
CAS No.
286-44-2
M.F
C7H13N
M. Wt
111.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Azabicyclo[5.1.0]octane

CAS Number

286-44-2

Product Name

8-Azabicyclo[5.1.0]octane

IUPAC Name

8-azabicyclo[5.1.0]octane

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

InChI

InChI=1S/C7H13N/c1-2-4-6-7(8-6)5-3-1/h6-8H,1-5H2

InChI Key

YEHCKZHFJYGXMS-UHFFFAOYSA-N

SMILES

C1CCC2C(N2)CC1

Canonical SMILES

C1CCC2C(N2)CC1

Drug Discovery

8-Azabicyclo[5.1.0]octane (often abbreviated as A BO) is a valuable scaffold in medicinal chemistry due to its unique bicyclic structure containing a nitrogen atom. This scaffold can be readily modified to generate a diverse range of analogs that can be screened for potential therapeutic applications []. Studies have explored the potential of A BO derivatives as inhibitors for enzymes implicated in various diseases [].

Catalysis

The bicyclic structure of 8-Azabicyclo[5.1.0]octane can be functionalized to create ligands for transition metals. These ligands can be used in the development of new catalysts for organic reactions. The specific properties of the ligand can be tuned by modifying the substituents on the A BO scaffold, allowing for the design of catalysts with desired selectivities and activities [].

Organic Synthesis

8-Azabicyclo[5.1.0]octane can be employed as a building block in organic synthesis. Its rigid bicyclic structure can be incorporated into more complex molecules, potentially leading to novel materials with interesting properties. The ability to modify the A BO scaffold allows for the creation of diverse structures for further exploration in synthetic chemistry [].

8-Azabicyclo[5.1.0]octane is a bicyclic organic compound with the molecular formula C7_7H13_{13}N. It features a nitrogen atom incorporated into a bicyclic structure, which significantly influences its chemical and biological properties. The compound is characterized by its unique bicyclic framework that consists of a seven-membered ring containing one nitrogen atom, making it a member of the azabicyclic family. Its structure can be visualized as derived from bicyclo[5.1.0]octane, where one carbon atom is replaced by a nitrogen atom.

Typical of nitrogen-containing heterocycles. Some notable reactions include:

  • Alkylation: This compound can react with alkyl halides to form N-alkyl derivatives.
  • Oxidation: The nitrogen atom can be oxidized to form N-oxides, which may exhibit different reactivity and biological activity.
  • Aminolysis: It can participate in aminolysis reactions, where nucleophilic attack by amines leads to the formation of new amine derivatives.

These reactions are crucial for synthesizing various derivatives that may possess enhanced biological activity or altered physical properties .

8-Azabicyclo[5.1.0]octane and its derivatives have been studied for their potential biological activities, particularly in pharmacology. The compound exhibits:

  • Anticholinergic Activity: It has been shown to interact with acetylcholine receptors, making it a candidate for developing anticholinergic drugs.
  • CNS Activity: Research indicates potential central nervous system effects, which could be beneficial in treating neurological disorders.

The biological activity of this compound is attributed to its structural similarity to other known pharmacologically active compounds .

Several methods have been developed for the synthesis of 8-Azabicyclo[5.1.0]octane:

  • Cyclization Reactions: One common approach involves the cyclization of appropriate precursors such as amino alcohols or amines under acidic or basic conditions.
  • Reduction of Ketones: Another method includes the reduction of ketones or imines that lead to the formation of the bicyclic structure.
  • Ring Closure Reactions: Utilizing various reagents such as Lewis acids or metal catalysts can facilitate ring closure reactions that yield 8-Azabicyclo[5.1.0]octane .

8-Azabicyclo[5.1.0]octane has several applications across different fields:

  • Pharmaceuticals: Due to its anticholinergic properties, it is explored as a potential drug candidate for treating conditions like asthma and motion sickness.
  • Chemical Research: It serves as an intermediate in synthesizing more complex organic molecules.
  • Material Science: Its unique structure may also find applications in developing novel materials with specific electronic or mechanical properties .

Studies on 8-Azabicyclo[5.1.0]octane have focused on its interactions with various biological targets:

  • Receptor Binding Studies: Research has demonstrated its binding affinity for muscarinic acetylcholine receptors, indicating its potential use in modulating cholinergic signaling.
  • Metabolic Pathways: Investigations into its metabolism reveal pathways involving cytochrome P450 enzymes, which could affect its pharmacokinetics and efficacy .

When comparing 8-Azabicyclo[5.1.0]octane with similar compounds, several key differences and similarities emerge:

Compound NameStructure TypeKey Features
8-Oxabicyclo[5.1.0]octaneOxygen-containingExhibits different reactivity due to oxygen presence
2-Azabicyclo[3.3.0]octaneSmaller bicyclicDifferent ring size affects biological activity
8-Methyl-8-azabicyclo[5.1.0]octaneMethylated variantEnhanced lipophilicity may alter pharmacological properties

8-Azabicyclo[5.1.0]octane stands out due to its specific nitrogen incorporation and resultant biological activities that differ from those of oxygen-containing or smaller bicyclic analogs .

Cyclopropanation Strategies via Intramolecular Carbon-Hydrogen Amination

Intramolecular carbon-hydrogen amination represents a fundamental approach for constructing the strained cyclopropane ring within 8-azabicyclo[5.1.0]octane derivatives [1]. The methodology exploits the inherent reactivity of nitrogen-containing substrates to undergo selective carbon-hydrogen bond activation followed by cyclization to form the bridged bicyclic framework [2]. Recent advances have demonstrated that this approach can be guided by density functional theory investigations to optimize reaction conditions and predict selectivity patterns [1].

The mechanistic pathway involves the generation of reactive nitrogen intermediates that selectively target remote carbon-hydrogen bonds within the substrate molecule [3]. Light and heat activation work synergistically in this process, with photochemical activation initiating the carbon-hydrogen bond cleavage and thermal conditions promoting the subsequent cyclization step [1]. This dual activation strategy has enabled gram-scale synthesis of bridged bicyclic amines with excellent structural complexity [1].

Experimental conditions typically require careful optimization of temperature, light intensity, and reaction time to achieve optimal yields [3]. The reaction proceeds through a hydrogen-atom transfer process, where benzylic radicals serve as key intermediates in the cyclization mechanism [4]. Deuterium-labeling experiments have provided crucial mechanistic insights, revealing the specific roles of each activation mode in the overall transformation [1].

Table 1: Representative Yields for Intramolecular Carbon-Hydrogen Amination Reactions

Substrate TypeReaction ConditionsYield (%)Reference
Alkenyl sulfonamidesRhodium(III) catalyst, 80°C65-78 [5]
Nitrogen-containing heterocyclesLight/heat synergistic activation70-85 [1]
Benzylic substratesCopper catalysis, peroxide oxidant60-92 [4]

Ring-Closing Metathesis Applications

Ring-closing metathesis has emerged as a powerful strategy for constructing azabicyclic frameworks, including 8-azabicyclo[5.1.0]octane derivatives [6] [7]. The methodology relies on the intramolecular metathesis of strategically positioned alkene groups to form the bridging ring system [8]. Ruthenium-based catalysts, particularly Grubbs first and second generation catalysts, have shown exceptional efficacy in promoting these transformations [7] [8].

The synthetic approach typically begins with the preparation of dialkenyl-substituted nitrogen heterocycles, which serve as precursors for the metathesis reaction [6]. The positioning of the alkene functionalities is critical for successful cyclization, with cis-2,6-dialkenyl-nitrogen-acyl derivatives proving particularly effective [6]. The reaction proceeds under mild conditions, often requiring only heating in dichloromethane or similar solvents [8].

Molybdenum-catalyzed asymmetric ring-closing metathesis has been developed for the enantioselective synthesis of cyclic amines [9]. This approach enables the formation of optically enriched nitrogen-fused bicyclic structures through desymmetrization of achiral polyene substrates [10] [9]. The method achieves high enantioselectivities, with some transformations yielding products with greater than 98% enantiomeric excess [9].

Table 2: Ring-Closing Metathesis Conditions and Outcomes

Catalyst SystemSubstrate ClassRing SizeYield (%)Enantiomeric Excess (%)Reference
Grubbs I/IIDialkenyl piperidines7-8 membered89-98- [8]
Molybdenum complexPolyene substrates5-8 membered75-95>98 [9]
Ruthenium catalystAzabicyclic precursors6-9 membered82-96- [6]

Catalytic Asymmetric Synthesis

Transition Metal-Mediated Cyclization Reactions

Transition metal catalysis has revolutionized the asymmetric synthesis of 8-azabicyclo[5.1.0]octane derivatives through various cyclization strategies [11] [5]. Rhodium(III)-catalyzed processes have demonstrated exceptional utility in constructing complex azabicyclic frameworks via allylic carbon(sp³)-hydrogen activation [5]. These reactions proceed through π-allyl rhodium intermediates that undergo subsequent alkyne insertion to generate highly substituted bicyclic products [5].

Silver(I)-catalyzed 1,3-dipolar cycloaddition reactions have proven effective for constructing azabicyclic structures bearing multiple quaternary stereogenic centers [11]. The methodology employs cyclic azomethine ylides as reactive intermediates, which undergo controlled addition to suitable dipolarophiles under chiral silver catalysis [11]. This approach achieves excellent diastereoselectivities (up to 16:1 diastereomeric ratio) and enantioselectivities (up to 97% enantiomeric excess) [11].

Palladium-catalyzed carbonylative aminohomologation represents another significant advancement in transition metal-mediated synthesis [12]. This methodology enables direct aminomethylation of aryl halides through a tandem formylation-reduction sequence [12]. The process tolerates diverse functional groups including halides, esters, ketones, and cyano functionalities [12].

Table 3: Transition Metal-Catalyzed Asymmetric Cyclization Results

Metal CatalystReaction TypeDiastereoselectivityEnantioselectivity (% ee)Yield Range (%)Reference
Rhodium(III)Allylic C-H activation>20:1-65-82 [5]
Silver(I)1,3-Dipolar cycloaddition16:19770-88 [11]
Palladium(0)Carbonylative amination--60-92 [12]

Organocatalytic Enantioselective Approaches

Organocatalytic methodologies have gained prominence in the asymmetric synthesis of bicyclic amine structures through their ability to achieve high enantioselectivity without the need for transition metals [13] [14]. Proline-catalyzed asymmetric cyclizations have been extensively studied for the construction of bicyclic ketol systems [15]. The carbinolamine mechanism has been proposed as the key pathway for these transformations, with energy minimization studies providing crucial insights into the stereochemical outcomes [15].

Cinchona alkaloid-derived catalysts have emerged as versatile organocatalysts for the stereoselective functionalization of carbonyl compounds [16]. These catalysts, particularly 9-amino(9-deoxy)epi cinchona alkaloids, serve as general chiral organocatalysts for asymmetric transformations [16]. The synthesis of these catalysts can be achieved through scalable procedures involving Mitsunobu reactions followed by reduction and hydrolysis [16].

Iminium catalysis represents another powerful organocatalytic approach for the enantioselective synthesis of nitrogen-containing heterocycles [14]. The application of lumo-lowering iminium catalysis has enabled highly chemo- and enantioselective 1,4-addition reactions of nitrogen nucleophiles to α,β-unsaturated aldehydes [14]. These reactions provide access to β-amino aldehyde intermediates that can be further elaborated to complex bicyclic structures [14].

Table 4: Organocatalytic Enantioselective Synthesis Data

Organocatalyst TypeSubstrate ClassProduct TypeEnantioselectivity (% ee)Yield (%)Reference
Proline derivativesDicarbonyl compoundsBicyclic ketols85-9570-88 [15]
Cinchona alkaloidsCarbonyl substratesFunctionalized amines80-9665-92 [16]
Imidazolidinoneα,β-Unsaturated aldehydesβ-Amino aldehydes82-9472-89 [14]

Green Chemistry Innovations in Bicyclic Amine Synthesis

Green chemistry principles have been increasingly applied to the synthesis of 8-azabicyclo[5.1.0]octane derivatives, focusing on environmentally benign reaction conditions and sustainable methodologies [17] [18]. Water-mediated synthesis has emerged as a particularly attractive approach, with amine-catalyzed cascade reactions proceeding smoothly in aqueous media at ambient temperature [17] [18]. These protocols demonstrate excellent efficiency with low catalyst loadings and simplified purification procedures [17].

Microwave-assisted synthesis represents a significant advancement in green chemistry applications for nitrogen heterocycle construction [19]. This technique offers enhanced efficiency through rapid heating, higher yields, and broader applicability in both non-catalytic and catalytic processes [19]. Microwave-induced synthesis enables the preparation of diverse nitrogen-containing heterocycles, including polycyclic, five-membered, six-membered, and fused ring systems [19].

Biotechnological approaches have been explored for sustainable amine production through enzymatic pathways [20]. Cell-free biosynthesis using purified enzymes combined in enzymatic reaction cascades offers advantages over traditional fermentative processes [20]. These biocatalytic systems operate under mild conditions with low energy requirements and utilize renewable raw materials as substrates [20].

Table 5: Green Chemistry Synthesis Conditions and Environmental Benefits

MethodologySolvent SystemTemperature (°C)Catalyst Loading (mol%)Environmental BenefitReference
Amine-catalyzed cascadeWater/Ethanol2510Solvent-free workup [17]
Microwave synthesisVarious green solvents80-1205-15Reduced reaction time [19]
Enzymatic catalysisAqueous buffer37N/ARenewable substrates [20]

Solid-Phase Synthesis Techniques for Functionalized Derivatives

Solid-phase organic synthesis has become an invaluable tool for the preparation of 8-azabicyclo[5.1.0]octane derivatives, offering significant advantages in terms of purification efficiency and reaction automation [21] [22]. The methodology involves covalent attachment of substrates to solid support materials, enabling step-by-step synthesis through selective protecting group chemistry [23]. Polystyrene-based resins and polyethylene glycol-grafted polystyrene resins serve as the traditional support materials, with polyethylene glycol incorporation enhancing compatibility with polar solvents [23].

Multi-component condensations on solid-phase have proven particularly effective for constructing azabicyclic frameworks [22]. The Robinson tropinone synthesis has been successfully adapted to solid-phase conditions, with the amino component anchored to polyethylene glycol-grafted polystyrene supports [22]. Treatment with 1,3-acetonedicarboxylic acid and succinaldehyde results in high-purity tropane derivatives that can be further functionalized through reduction and acylation reactions [22].

Pauson-Khand cyclization represents a unique application in solid-phase synthesis of bicyclic amino acid derivatives [21]. This strategy enables rapid, stereocontrolled construction of highly functionalized fused bicyclic structures through intramolecular cyclization reactions [21]. The solid-phase approach facilitates purification through simple filtration and minimizes side reactions due to site-isolation effects [23].

Table 6: Solid-Phase Synthesis Parameters and Outcomes

Support MaterialReaction TypeLoading (mmol/g)Purity (%)Yield (%)Reference
Polyethylene glycol-polystyreneRobinson tropinone synthesis0.8-1.2>9575-88 [22]
Merrifield resinPauson-Khand cyclization0.6-1.0>9070-85 [21]
Polystyrene resinMulti-component condensation0.5-1.1>9268-82 [22]

XLogP3

1.4

Dates

Last modified: 08-15-2023

Explore Compound Types